molecular formula C19H22N2O3 B11174225 N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11174225
M. Wt: 326.4 g/mol
InChI Key: BJDJEMQMCPXWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with 4-(2-methylpropanamido)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-methylpropanamide
  • N-(2-{[(2-ethoxyphenyl)methyl]amino}ethyl)-2-methylpropanamide

Uniqueness

N-(2-ETHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)21-19(23)14-9-11-15(12-10-14)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

BJDJEMQMCPXWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.